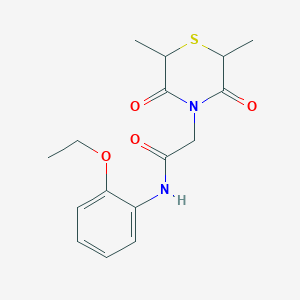

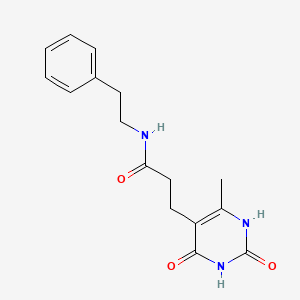

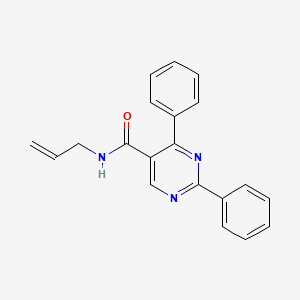

![molecular formula C24H19N5O B2651211 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1797095-30-7](/img/structure/B2651211.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine is a significant fused bicyclic 5–6 heterocycle recognized for its wide range of applications in medicinal chemistry . It’s also useful in material science due to its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a practical two-step process from N-(prop-2-yn-1-yl)pyridin-2-amines . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Aplicaciones Científicas De Investigación

Anticancer Agents

Imidazopyridine derivatives, such as the compound , have shown potential as anticancer agents. In particular, they have demonstrated effectiveness against breast cancer cells . Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines . This suggests that these compounds could be useful in developing more effective treatments for breast cancer .

Antiviral Agents

Imidazopyridine cores have a broad range of biological and pharmacological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs .

Antibacterial Agents

Imidazopyridine derivatives also exhibit antibacterial properties . This suggests that the compound could be used in the development of new antibacterial drugs .

Anti-inflammatory Agents

Imidazopyridine cores have been associated with anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .

Antipsychotic Agents

Imidazopyridine cores have been associated with antipsychotic properties . This suggests that the compound could potentially be used in the development of new antipsychotic drugs .

Corrosion Inhibitor

The compound has been studied for its potential as a corrosion inhibitor . It showed an efficiency of 99% at low concentrations, suggesting it could be used to protect materials from corrosion .

Antibacterial Activator

The compound has also been studied for its potential as an antibacterial activator . It showed inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Optoelectronic Devices

Imidazopyridine derivatives have shown promise in various technological applications, such as optoelectronic devices . This suggests that the compound could potentially be used in the development of new optoelectronic devices .

Mecanismo De Acción

While specific details about the mechanism of action of “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” are not available, it’s worth noting that imidazo[1,2-a]pyridine derivatives have shown promising bioactivity in various fields. For instance, some have demonstrated good AChE, BChE, and LOX inhibitory activities .

Direcciones Futuras

The rise of antibiotic resistance in fungal pathogens has evolved into a substantial global public health concern . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . Therefore, the development of new imidazo[1,2-a]pyridine derivatives, such as “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide”, could be a promising direction for future research.

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c1-28-22(15-20(27-28)17-9-3-2-4-10-17)24(30)26-19-12-6-5-11-18(19)21-16-29-14-8-7-13-23(29)25-21/h2-16H,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKATTVVHTXBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

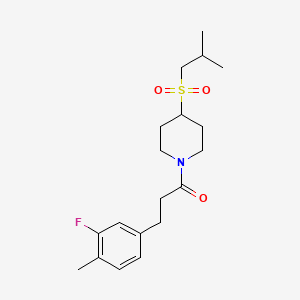

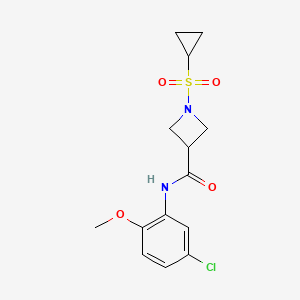

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

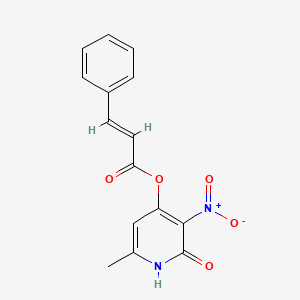

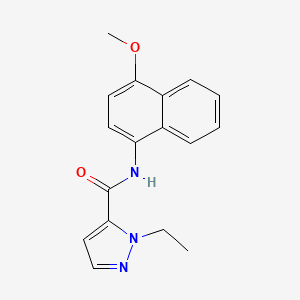

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)